molecular formula C8H4ClF2NOS B2748506 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole CAS No. 1261786-73-5

2-Chloro-6-(difluoromethoxy)benzo[d]thiazole

Cat. No.: B2748506
CAS No.: 1261786-73-5
M. Wt: 235.63
InChI Key: XTZJIDNYUNWXMN-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethoxy)benzo[d]thiazole is an organic compound with the molecular formula C8H4ClF2NOS. It is a white to off-white solid that is used in various scientific research applications. The compound is known for its unique chemical structure, which includes a benzothiazole ring substituted with a chloro group and a difluoromethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethoxy)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield benzothiazole amines, while oxidation reactions can produce benzothiazole sulfoxides or sulfones .

Scientific Research Applications

2-Chloro-6-(difluoromethoxy)benzo[d]thiazole is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(difluoromethoxy)benzo[d]thiazole is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-chloro-6-(difluoromethoxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NOS/c9-7-12-5-2-1-4(13-8(10)11)3-6(5)14-7/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZJIDNYUNWXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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